molecular formula C22H22N6O2S B2999580 N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide CAS No. 1203119-42-9

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide

Cat. No.: B2999580
CAS No.: 1203119-42-9
M. Wt: 434.52
InChI Key: XNDZPKLBTDWCQV-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of similar compounds involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This yields 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yields corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride results in title compounds .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This is followed by a reaction with substituted acetophenones to yield corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride results in title compounds .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The specific physical and chemical properties of the compound “N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide” are not available in the retrieved literature.

Scientific Research Applications

Regioselective Synthesis

Rozentsveig et al. (2014) demonstrated a two-step regioselective synthesis of 3‐(sulfonylamino)imidazo[1,2‐a]pyrimidines from 2-aminopyrimidines, highlighting the compound's role in nucleophilic addition reactions and its potential for generating annulated heterocyclic derivatives through a Dimroth rearrangement mechanism. This synthesis pathway underscores the chemical's versatility in organic synthesis and its applicability in constructing complex heterocyclic frameworks (Rozentsveig et al., 2014).

Antihypertensive Agents

Abdel-Wahab et al. (2008) explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents. Their research demonstrated the utility of related chemical structures in medicinal chemistry, specifically in developing new therapeutic agents with antihypertensive properties (Abdel-Wahab et al., 2008).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Properties

IUPAC Name

4-ethyl-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-3-17-4-10-20(11-5-17)31(29,30)27-19-8-6-18(7-9-19)26-21-14-22(25-16(2)24-21)28-13-12-23-15-28/h4-15,27H,3H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDZPKLBTDWCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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